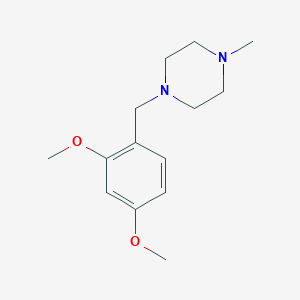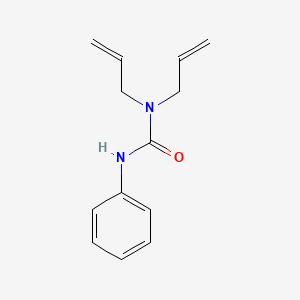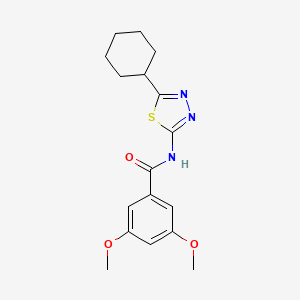![molecular formula C13H20ClN3O B5657537 (3R*,4S*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5657537.png)
(3R*,4S*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives generally involves the condensation of amines with carbonyl-containing compounds. Techniques such as the Knorr synthesis, Hantzsch synthesis, and Paal-Knorr synthesis are commonly employed for the construction of the pyrrolidine ring, often starting from α-amino ketones, β-dicarbonyls, α-haloketones, β-ketoesters, or 1,4-diketones in the presence of ammonia or primary amines (Anderson & Liu, 2000). These methods provide access to a broad range of pyrrolidine derivatives, including those with various substituents on the nitrogen and carbon atoms of the ring.
Molecular Structure Analysis
Pyrrolidine derivatives exhibit a planar, aromatic character due to the extensive delocalization of electrons. The structure of these compounds is further influenced by substitutions at various positions on the ring, which can affect their reactivity, stability, and interaction with biological targets. The stereochemistry of substituted pyrrolidines is crucial for their biological activity, as seen in many drug molecules where the configuration at the chiral centers determines the pharmacological profile.
Chemical Reactions and Properties
Pyrrolidine derivatives participate in a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions are often utilized to further modify the pyrrolidine ring or introduce new functional groups, enhancing the compound's reactivity or tuning its physical and chemical properties for specific applications. The presence of functional groups such as carbonyl, amine, or halide on the pyrrolidine ring can significantly influence the course of these reactions (Rostovskii et al., 2017).
Propriétés
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-3-4-9-6-17(8-11(9)15)13(18)12-5-10(14)7-16(12)2/h5,7,9,11H,3-4,6,8,15H2,1-2H3/t9-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQOBWKZQOZTQN-ONGXEEELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2=CC(=CN2C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC(=CN2C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1-methylpyrrol-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}-3-(methylthio)propanamide hydrochloride](/img/structure/B5657464.png)
![methyl 8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5657473.png)


![(3-allyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B5657490.png)

![2-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5657499.png)
![9-[(4-hydroxyphenyl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657502.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5657504.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5657507.png)
![3-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5657520.png)
![2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5657527.png)
![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-2-(4-chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5657532.png)
